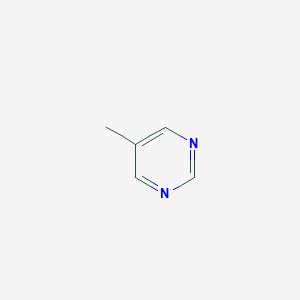

5-Methylpyrimidine

Descripción

Propiedades

IUPAC Name |

5-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-5-2-6-4-7-3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGNOYAGHYUFFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062115 | |

| Record name | Pyrimidine, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2036-41-1 | |

| Record name | 5-Methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2036-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002036411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrimidine, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basicity and Reactivity of 5-Methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyrimidine, a substituted derivative of the heterocyclic aromatic compound pyrimidine, is a molecule of significant interest in medicinal chemistry and drug development. Its chemical properties, particularly its basicity and reactivity, are crucial for understanding its role in biological systems and for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the core principles governing the basicity and reactivity of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical transformations.

Basicity of this compound

The basicity of this compound is a fundamental property that influences its behavior in physiological environments and its interaction with biological targets. The presence of two nitrogen atoms in the pyrimidine ring significantly impacts its electron density and, consequently, its ability to accept a proton.

The pyrimidine ring is inherently less basic than pyridine due to the electron-withdrawing effect of the second nitrogen atom. The pKa of protonated pyrimidine is 1.23, which is considerably lower than that of pyridine (pKa = 5.30)[1]. The introduction of a methyl group at the 5-position, an electron-donating group, slightly increases the basicity of the ring.

| Compound | pKa of Conjugate Acid | Reference |

| Pyrimidine | 1.23 | [1] |

| This compound | 2.02 (Predicted) |

Table 1: pKa Values of Pyrimidine and this compound.

Reactivity of this compound

The reactivity of the this compound ring is characterized by a π-deficient nature, which makes it susceptible to nucleophilic attack and relatively resistant to electrophilic substitution.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to the deactivating effect of the two nitrogen atoms. However, when such reactions do occur, they are highly regioselective, favoring the C5 position, which is the most electron-rich carbon atom in the ring. The methyl group at the C5 position is an activating group, further enhancing the propensity for electrophilic attack at this site.

Common electrophilic substitution reactions include nitration and halogenation. Due to the deactivating nature of the pyrimidine ring, these reactions often require harsh conditions.

2.1.1. Nitration

The nitration of pyrimidines typically requires strong nitrating agents, such as a mixture of nitric acid and sulfuric acid. For activated pyridines, which are structurally similar, nitration with nitric acid in trifluoroacetic anhydride has been shown to be effective, with yields ranging from 10-83% depending on the substrate[2][3].

Experimental Protocol: Nitration of this compound (Adapted from Pyridine Nitration)

-

Materials: this compound, Fuming Nitric Acid (90%), Concentrated Sulfuric Acid (98%), Ice, Sodium Bicarbonate solution, Dichloromethane.

-

Procedure:

-

In a round-bottom flask, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C in an ice bath.

-

Slowly add this compound to the cooled acid mixture with constant stirring, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

-

2.1.2. Halogenation

Halogenation of the pyrimidine ring at the C5 position can be achieved using various halogenating agents. For instance, bromination of uracil derivatives has been successfully carried out using 1,3-dibromo-5,5-dimethylhydantoin[4].

Experimental Protocol: Bromination of this compound (General Procedure)

-

Materials: this compound, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) (for radical bromination of the methyl group), Carbon Tetrachloride, Sodium Bicarbonate solution.

-

Procedure for Ring Bromination:

-

Dissolve this compound in a suitable solvent such as acetic acid or dichloromethane.

-

Add N-bromosuccinimide to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction with a solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer and concentrate to yield the brominated product.

-

Purify by recrystallization or column chromatography.

-

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNA r). The most reactive positions for nucleophilic attack are C2, C4, and C6, as the negative charge of the Meisenheimer intermediate can be stabilized by the adjacent nitrogen atoms. The presence of a good leaving group, such as a halogen, at these positions facilitates the reaction.

| Leaving Group | Nucleophile | Product | Yield (%) | Reference |

| 4-Chloro (on a substituted pyrimidine) | Dimethylamine | 4-Dimethylaminopyrimidine derivative | High | [5] |

| 4-Chloro (on a substituted pyrimidine) | Sodium Phenoxide | 4-Phenoxypyrimidine derivative | High | [5] |

| 4-Chloro (on a substituted pyrimidine) | Sodium Thiophenoxide | 4-Phenylthiopyrimidine derivative | High | [5] |

Table 2: Representative Yields for Nucleophilic Aromatic Substitution on Chloropyrimidines.

Experimental Protocol: Nucleophilic Substitution of a 2- or 4-Chloro-5-methylpyrimidine with an Amine

-

Materials: 2- or 4-Chloro-5-methylpyrimidine, Amine, Solvent (e.g., Ethanol, DMF), Base (e.g., Triethylamine, Potassium Carbonate).

-

Procedure:

-

Dissolve the chloro-5-methylpyrimidine derivative in the chosen solvent.

-

Add the amine (1.1-1.5 equivalents) and the base (if necessary).

-

Heat the reaction mixture to reflux or use microwave irradiation to accelerate the reaction.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain the desired amino-5-methylpyrimidine derivative.

-

Lithiation

Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. In the case of pyrimidines, lithiation can be directed to specific positions by the presence of directing groups. For 2- and/or 4-alkoxy or acylaminopyrimidines, treatment with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can lead to lithiation at the C5 position, allowing for the introduction of various electrophiles[6][7].

Experimental Protocol: Lithiation of a Substituted this compound

-

Materials: Substituted this compound, Lithium Diisopropylamide (LDA) or LiTMP, Dry THF, Electrophile (e.g., aldehyde, ketone, CO2).

-

Procedure:

-

Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the substituted this compound in dry THF.

-

Cool the solution to -78°C in a dry ice/acetone bath.

-

Slowly add a solution of LDA or LiTMP to the reaction mixture.

-

Stir the mixture at -78°C for the specified time to allow for complete lithiation.

-

Add the desired electrophile to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate to obtain the crude product.

-

Purify by appropriate methods.

-

Visualizing Reactivity and Workflows

Signaling Pathways and Reaction Mechanisms

Caption: Electrophilic Aromatic Substitution on this compound.

Caption: Nucleophilic Aromatic Substitution on a 2-Chloro-5-Methylpyrimidine.

Experimental Workflows

Caption: Experimental Workflow for the Nitration of this compound.

Conclusion

This compound exhibits a rich and diverse chemistry dictated by the electronic properties of its heterocyclic ring. Its moderate basicity and distinct reactivity patterns make it a versatile scaffold in organic synthesis and medicinal chemistry. A thorough understanding of its susceptibility to nucleophilic attack at the C2, C4, and C6 positions, and its propensity for electrophilic substitution at the C5 position, is paramount for the rational design and synthesis of novel pyrimidine-based molecules with desired biological activities. The experimental protocols and workflows provided in this guide offer a practical foundation for researchers to explore the chemical space of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. scribd.com [scribd.com]

- 4. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. researchgate.net [researchgate.net]

5-Methylpyrimidine: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylpyrimidine, a heterocyclic aromatic compound, has emerged as a crucial building block in the field of organic synthesis. Its unique structural features and reactivity profile make it an attractive scaffold for the development of a wide range of functionalized molecules, particularly in the realms of medicinal chemistry and materials science. The pyrimidine core is a fundamental component of nucleobases, rendering its derivatives of significant interest for the synthesis of antiviral and anticancer agents.[1][2] The presence of the methyl group at the 5-position provides a handle for further chemical modifications, expanding the accessible chemical space for drug discovery and the creation of novel organic materials. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility as a versatile synthon.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. Key data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆N₂ | [2] |

| Molecular Weight | 94.11 g/mol | [2] |

| CAS Number | 2036-41-1 | [2] |

| Appearance | Colorless liquid or crystalline solid | [2] |

| Melting Point | 33-37 °C | [3] |

| Boiling Point | 152-154 °C | [3] |

| Solubility | Soluble in water, chloroform, ether, ethyl acetate, and toluene | [2] |

| pKa | 2.02 ± 0.10 (Predicted) | [2] |

Synthesis and Functionalization of the this compound Core

The strategic functionalization of the this compound scaffold is paramount to its application as a building block. Key transformations include halogenation of the methyl group and of the pyrimidine ring, lithiation, and subsequent cross-coupling reactions.

Halogenation Reactions

Halogenation of the methyl group, particularly bromination, is a common first step to introduce a reactive handle for further derivatization.

This protocol describes a flow photochemical bromination of a 5-methyl-substituted pyrimidine precursor, which can be adapted for this compound.[4]

-

Reaction Setup: A solution of the this compound derivative (1.0 equiv) and N-bromosuccinimide (NBS, 2.1 equiv) in acetonitrile (0.27 M) is prepared.

-

Flow Conditions: The solution is pumped through a flow reactor equipped with a medium-pressure mercury lamp at a defined flow rate (e.g., 3.60 mL/min for a 5-minute residence time).

-

Work-up: The reaction mixture is collected and quenched with water. The product, 5-(bromomethyl)pyrimidine, can be isolated by extraction and purified by crystallization.[4]

The resulting 5-(bromomethyl)pyrimidine is a versatile intermediate for nucleophilic substitution reactions.[1][5]

Halogenation of the pyrimidine ring itself can also be achieved, providing entry points for cross-coupling reactions.

Lithiation

Directed lithiation of the pyrimidine ring allows for the introduction of various electrophiles. While specific protocols for this compound are not extensively detailed in the literature, general procedures for pyrimidine lithiation can be adapted. This typically involves the use of strong bases like n-butyllithium or lithium diisopropylamide (LDA) at low temperatures, followed by quenching with an appropriate electrophile.[6]

Palladium-Catalyzed Cross-Coupling Reactions

The halogenated derivatives of this compound are excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl structures. A general procedure for the coupling of a halo-pyrimidine with a boronic acid is as follows:

-

Reaction Setup: A mixture of the 5-halo-methylpyrimidine (1.0 equiv), the desired boronic acid or ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand), and a base (e.g., K₂CO₃, K₃PO₄, or CsF) is prepared in a suitable solvent system (e.g., dioxane/water, THF, or toluene).[7][8]

-

Reaction Conditions: The mixture is typically heated under an inert atmosphere for several hours.

-

Work-up: After cooling, the reaction is worked up by extraction and the product is purified by chromatography.

// Nodes Start [label="5-Halo-methylpyrimidine +\n Arylboronic Acid"]; Catalyst [label="Pd(0) Catalyst\n+ Base", shape=ellipse, fillcolor="#FBBC05"]; OxAdd [label="Oxidative Addition"]; Pd_Intermediate [label="Ar-Pd(II)-X\nIntermediate"]; Transmetalation [label="Transmetalation"]; Boronate_Complex [label="Ar-Pd(II)-Ar'\nIntermediate"]; RedElim [label="Reductive Elimination"]; Product [label="5-(Aryl)methylpyrimidine", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Catalyst_Regen [label="Pd(0) Regeneration", shape=ellipse, fillcolor="#FBBC05"];

// Edges Start -> Catalyst [style=invis]; Catalyst -> OxAdd [label="Pd(0)"]; Start -> OxAdd; OxAdd -> Pd_Intermediate; Pd_Intermediate -> Transmetalation; Catalyst -> Transmetalation [style=invis]; Transmetalation -> Boronate_Complex; Boronate_Complex -> RedElim; RedElim -> Product; RedElim -> Catalyst_Regen; Catalyst_Regen -> Catalyst [style=dashed, arrowhead=open]; } .enddot Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Stille coupling utilizes organostannane reagents to form C-C bonds with halogenated pyrimidines.

-

Reaction Setup: The 5-halo-methylpyrimidine (1.0 equiv) is reacted with an organostannane (1.1-1.5 equiv) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and often a copper(I) co-catalyst in a solvent like THF or DMF.

-

Reaction Conditions: The reaction is typically heated under an inert atmosphere.

-

Work-up: The work-up involves removal of the tin by-products, often by fluoride treatment or chromatography, followed by purification of the desired product.

// Nodes Start [label="Start:\n5-Halo-methylpyrimidine\n+ Organostannane"]; Reaction [label="Reaction:\nPd Catalyst (e.g., Pd(PPh₃)₄)\nSolvent (e.g., THF, DMF)\nHeat"]; Workup [label="Work-up:\nFluoride treatment or\nChromatography"]; Purification [label="Purification:\nColumn Chromatography"]; Product [label="Product:\n5-Substituted-methylpyrimidine", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reaction [label="Combine reagents"]; Reaction -> Workup [label="After reaction completion"]; Workup -> Purification [label="Remove tin by-products"]; Purification -> Product [label="Isolate pure product"]; } .enddot Figure 2: General experimental workflow for a Stille cross-coupling reaction.

The Sonogashira coupling is employed to form C-C bonds between a terminal alkyne and a halo-pyrimidine.

-

Reaction Setup: The 5-halo-methylpyrimidine (1.0 equiv) is reacted with a terminal alkyne (1.2 equiv) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) in a solvent like THF or DMF.

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating under an inert atmosphere.

-

Work-up: The reaction mixture is typically filtered to remove the catalyst, followed by extraction and purification of the product.

Applications in Drug Discovery and Development

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a variety of bioactive molecules.

Anticancer Agents

Numerous pyrimidine derivatives have been investigated for their anticancer properties. For instance, 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as EGFR inhibitors. The this compound moiety is also a key component in the synthesis of certain Janus kinase (JAK) inhibitors, which are targets for various cancers and inflammatory diseases.[9][10][11][12] For example, the synthesis of Palbociclib, a CDK4/6 inhibitor, involves a 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one intermediate.[13]

// Nodes Cytokine [label="Cytokine", fillcolor="#FFFFFF"]; Receptor [label="Receptor", fillcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=box, style="filled", fillcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression", shape=box, style="filled", fillcolor="#FFFFFF"]; Inhibitor [label="JAK Inhibitor\n(e.g., containing\nthis compound)", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Cytokine -> Receptor; Receptor -> JAK [label="Activation"]; JAK -> STAT [label="Phosphorylation"]; STAT -> Nucleus [label="Dimerization &\nTranslocation"]; Nucleus -> Gene_Expression; Inhibitor -> JAK [arrowhead=tee, color="#EA4335", style=bold, label="Inhibition"]; } .enddot Figure 3: Simplified JAK-STAT signaling pathway and the role of JAK inhibitors.

Antiviral Agents

Pyrimidine nucleoside analogues are a cornerstone of antiviral therapy. This compound derivatives have been explored for the development of novel antiviral agents.[2] While a specific FDA-approved antiviral drug containing a simple this compound core is not readily identifiable, the structural motif is of significant interest. For example, analogues of Maribavir, an antiviral drug, have been synthesized using related imidazopyridine scaffolds.[14][15][16][17]

Conclusion

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its accessible functionalization through halogenation, lithiation, and subsequent cross-coupling reactions provides a robust platform for the construction of complex molecular architectures. The prevalence of the pyrimidine scaffold in biologically active compounds, particularly in the areas of oncology and virology, underscores the continued importance of this compound in drug discovery and development. The experimental protocols and reactivity data presented in this guide offer a solid foundation for researchers to harness the synthetic potential of this important heterocyclic compound.

References

- 1. 5-(Bromomethyl)pyrimidine|CAS 25198-96-3|RUO [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C5H6N2 | CID 74859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 5-(Bromomethyl)-2-(o-tolyl)pyrimidine | Benchchem [benchchem.com]

- 6. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Introduction of Maribavir_Chemicalbook [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 5-Methylpyrimidine

This guide provides a comprehensive overview of the spectroscopic data for this compound, a key heterocyclic compound relevant in medicinal chemistry and materials science. The document details the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by standardized experimental protocols and visual workflows.

Molecular Structure

This compound (C₅H₆N₂) is an aromatic heterocyclic compound with a molecular weight of 94.11 g/mol .[1][2] The structure consists of a pyrimidine ring substituted with a methyl group at the 5-position.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for this compound.

Table 1: ¹H NMR Spectroscopic Data Typical values in CDCl₃. Chemical shifts (δ) are highly dependent on the solvent.

| Proton Position | Chemical Shift (δ) (ppm) | Multiplicity | Notes |

| H-2 | 8.8 - 9.3 | Singlet | Highly deshielded due to two adjacent nitrogen atoms.[3][4] |

| H-4 / H-6 | 8.5 - 8.9 | Singlet | Deshielded by the adjacent nitrogen atom.[3][4] |

| Methyl (C₅-CH₃) | 2.3 - 2.8 | Singlet | Typical range for a methyl group attached to an aromatic ring.[3] |

Table 2: ¹³C NMR Spectroscopic Data Typical values in a deuterated solvent like DMSO or CDCl₃.

| Carbon Position | Chemical Shift (δ) (ppm) | Notes |

| C-2 | 157 - 162 | Most deshielded carbon due to proximity to two nitrogen atoms.[3][4] |

| C-4 / C-6 | 155 - 160 | Deshielded carbon adjacent to one nitrogen atom.[3][4] |

| C-5 | 120 - 130 | Shielded relative to other ring carbons, attached to the methyl group.[3][4] |

| Methyl (C₅-C H₃) | 20 - 25 | Typical range for an aromatic methyl carbon.[3] |

Table 3: Mass Spectrometry Data (Electron Ionization)

| m/z Value | Relative Intensity | Assignment |

| 94 | High | [M]⁺, Molecular Ion Peak.[1][2] |

| 67 | Moderate | [M - HCN]⁺ |

| 66 | Moderate | [M - HCN - H]⁺ |

Table 4: IR Spectroscopy Data

| Frequency Range (cm⁻¹) | Intensity | Vibration | Notes |

| 3000 - 3100 | Medium-Weak | Aromatic C-H Stretch | Characteristic of sp² C-H bonds. |

| 2920 - 2980 | Medium-Weak | Aliphatic C-H Stretch | From the methyl group.[5] |

| 1525 - 1575 | Strong | C=N Stretch | Aromatic ring stretching in pyrimidines.[6] |

| ~1470 | Strong | C=C Stretch | Aromatic ring stretching. |

| 1100 - 1400 | Medium | C-H Bending / Ring Vibrations | Fingerprint region with complex vibrations. |

Experimental Workflows and Protocols

The general workflow for the complete spectroscopic characterization of a compound like this compound involves sequential analysis to confirm its identity and purity.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy [3][5]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Transfer the solid into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Mix the sample using a vortex or sonicator until the solid is completely dissolved.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

-

Cap and label the NMR tube securely.

-

-

¹H NMR Acquisition:

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard 1D ¹H spectrum using a standard pulse sequence. Key parameters include spectral width, number of scans, and relaxation delay.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Using the same sample, switch the spectrometer to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

To confirm assignments, acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation). This is particularly useful for more complex pyrimidine derivatives.[3]

-

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) [7]

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

-

Dilute this stock solution to a final concentration of approximately 1 µg/mL using the initial mobile phase composition.

-

-

Chromatographic Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 10 minutes).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Conditions (ESI):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Data Acquisition: Scan in full scan mode over a relevant m/z range (e.g., 50-200 amu) to detect the molecular ion ([M+H]⁺).

-

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

For a neat liquid sample, a small drop can be placed between two KBr or NaCl plates to form a thin capillary film.[1]

-

For a solid sample, prepare a KBr pellet by grinding a small amount of this compound with dry KBr powder and pressing it into a transparent disk.

-

-

Data Acquisition:

-

Place the sample in the FTIR spectrometer.

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

-

References

The Ascendancy of the 5-Methylpyrimidine Scaffold in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – [Date] – The pyrimidine nucleus, a cornerstone of heterocyclic chemistry, continues to be a prolific source of therapeutic agents. Among its many derivatives, the 5-methylpyrimidine moiety has emerged as a particularly valuable pharmacophore in the design of novel drugs. This technical guide provides an in-depth exploration of the role of this compound in medicinal chemistry, with a focus on its application in the development of anticancer and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological activity, and clinical potential of this versatile scaffold.

Introduction to the this compound Core

The this compound unit is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, with a methyl group at the 5-position.[1][2] This seemingly simple substitution has profound implications for the molecule's physicochemical and biological properties. The methyl group can enhance metabolic stability, improve binding affinity to biological targets through hydrophobic interactions, and influence the overall conformation of the molecule. These attributes have made this compound a privileged scaffold in the design of kinase inhibitors and other targeted therapies.[3][4]

This compound in Anticancer Drug Discovery

The this compound core is a prominent feature in a multitude of potent and selective kinase inhibitors that target key signaling pathways implicated in cancer progression.

Targeting the JAK-STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[5] Dysregulation of the JAK-STAT pathway is a hallmark of various hematological malignancies and inflammatory diseases. Several this compound-based compounds have been developed as potent JAK inhibitors. For instance, a series of 5-methylpyrimidin-2-amine derivatives have shown excellent inhibitory activity against JAK2, with compound A8 exhibiting an IC50 of 5 nmol/L and high selectivity over other JAK isoforms.[6]

Below is a diagram illustrating the general mechanism of JAK-STAT signaling and the point of intervention for inhibitors.

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[1][2] Mutations and overexpression of EGFR are common in various cancers, making it a prime target for anticancer therapies. The this compound scaffold has been successfully incorporated into EGFR inhibitors. For example, a series of 5-trifluoromethylpyrimidine derivatives have demonstrated potent inhibitory activity against EGFR kinase, with some compounds showing IC50 values in the nanomolar range.

The following diagram depicts the EGFR signaling cascade and the mechanism of its inhibition.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines.

| Compound ID | Target | Cell Line | IC50 (µM) | Reference |

| A8 | JAK2 | Ba/F3-JAK2V617F | 0.005 | [6] |

| 9u | EGFR | A549 | 0.35 | [7] |

| 9u | EGFR | MCF-7 | 3.24 | [7] |

| 9u | EGFR | PC-3 | 5.12 | [7] |

| Compound 6 | Not Specified | A549 | 15.3 | [8] |

| Compound 6 | Not Specified | MCF-7 | 15.6 | [8] |

| Compound 7 | Not Specified | A549 | 21.4 | [8] |

| Compound 7 | Not Specified | MCF-7 | 10.9 | [8] |

This compound in Antimicrobial Drug Discovery

The pyrimidine scaffold is a well-established pharmacophore in antimicrobial agents. The addition of a methyl group at the 5-position can enhance the antimicrobial potency and spectrum of these compounds. Various this compound derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.

Quantitative Analysis of Antimicrobial Activity

The following table presents the in vitro antimicrobial activity of selected this compound derivatives, expressed as Minimum Inhibitory Concentration (MIC).

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Thiophenyl-pyrimidine derivative | Staphylococcus aureus (MRSA) | 2 | [9] |

| Thiophenyl-pyrimidine derivative | Enterococcus faecalis (VRE) | 2 | [9] |

| 2,4-disubstituted-6-thiophenyl-pyrimidine | Staphylococcus aureus (MRSA) | 2 | [9] |

| 2,4-disubstituted-6-thiophenyl-pyrimidine | Enterococcus faecalis (VRE) | 2 | [9] |

| Pyrimidine-based pyrene hybrid 4b | Staphylococcus aureus | 15.63 | [10] |

| Pyrimidine-based pyrene hybrid 4c | Staphylococcus aureus | 7.81 | [10] |

Experimental Protocols

General Synthesis of 2,4-Disubstituted-5-methylpyrimidines

A common and versatile starting material for the synthesis of many bioactive this compound derivatives is 2,4-dichloro-5-methylpyrimidine. The following is a general protocol for its use in the synthesis of 2,4-disubstituted analogs.

Step 1: Synthesis of 2,4-dichloro-5-methylpyrimidine

This intermediate can be synthesized from 5-methyluracil by reaction with a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Materials: 5-methyluracil, phosphorus oxychloride (POCl₃), N,N-dimethylaniline.

-

Procedure:

-

A mixture of 5-methyluracil and phosphorus oxychloride is heated at reflux.

-

N,N-dimethylaniline is added dropwise to the reaction mixture.

-

The reaction is monitored by TLC until completion.

-

The excess POCl₃ is removed by distillation under reduced pressure.

-

The residue is poured onto crushed ice and the resulting precipitate is collected by filtration, washed with water, and dried to afford 2,4-dichloro-5-methylpyrimidine.

-

Step 2: Sequential Nucleophilic Aromatic Substitution (SNAr)

The two chlorine atoms on 2,4-dichloro-5-methylpyrimidine can be sequentially displaced by various nucleophiles, allowing for the introduction of diverse functionalities. The chlorine at the C4 position is generally more reactive than the one at the C2 position.

-

Materials: 2,4-dichloro-5-methylpyrimidine, desired amine or other nucleophile, base (e.g., triethylamine, DIPEA), solvent (e.g., ethanol, isopropanol, THF).

-

Procedure for C4-substitution:

-

2,4-dichloro-5-methylpyrimidine is dissolved in a suitable solvent.

-

The first nucleophile (1 equivalent) and a base are added to the solution.

-

The reaction is stirred at room temperature or heated as required, and monitored by TLC.

-

Upon completion, the reaction mixture is worked up to isolate the 2-chloro-4-substituted-5-methylpyrimidine intermediate.

-

-

Procedure for C2-substitution:

-

The 2-chloro-4-substituted-5-methylpyrimidine intermediate is dissolved in a suitable solvent.

-

The second nucleophile (typically in excess) is added, often with a catalyst such as an acid.

-

The reaction is heated to reflux and monitored by TLC.

-

Upon completion, the product is isolated and purified by chromatography.

-

The following diagram illustrates a general workflow for the discovery of this compound-based drugs.

Conclusion

The this compound scaffold has proven to be a highly versatile and valuable component in the medicinal chemist's toolbox. Its favorable physicochemical properties and synthetic tractability have enabled the development of a wide range of potent and selective inhibitors of key biological targets, particularly in the areas of oncology and infectious diseases. The continued exploration of the chemical space around this privileged core, guided by structure-activity relationship studies and computational modeling, holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

- 1. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 4. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijrpr.com [ijrpr.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

The Rise of 5-Methylpyrimidine Derivatives: A Technical Guide to a Privileged Scaffold in Drug Discovery

For Immediate Release

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone, integral to the structure of nucleic acids and a multitude of therapeutic agents.[1][2][3] Among its varied forms, 5-methylpyrimidine derivatives have recently garnered significant attention from researchers, scientists, and drug development professionals. This in-depth technical guide synthesizes recent discoveries, offering a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this promising class of compounds. The versatility of the pyrimidine scaffold, allowing for diverse substitutions, has led to the development of novel derivatives with a wide array of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[4][5][6][7]

I. Synthesis of Novel this compound Derivatives

The construction of the this compound core and its subsequent derivatization are achieved through a variety of synthetic strategies. A common and effective approach involves the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, thiourea, or guanidine derivative.[8] Recent advancements have also incorporated multicomponent reactions, green chemistry principles, and microwave-assisted synthesis to improve efficiency and sustainability.[1]

A notable synthetic route to novel 4-thiopyrimidine derivatives begins with ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate as the starting material.[9] This intermediate allows for substitutions at the 5-position, leading to compounds such as ethyl 4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidine-5-carboxylate and {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol.[9] Another versatile approach involves the use of 2,4-dichloro-5-methylpyrimidine, which can undergo regioselective Suzuki-Miyaura cross-coupling reactions to introduce diverse functionalities.[4][10]

The synthesis of 2-amino-4-(substituted phenylamino)-6-methylpyrimidine derivatives has been achieved using guanidine hydrochloride.[11] This method involves the initial formation of 2-amino-4-hydroxyl-6-methylpyrimidine, followed by chlorination and subsequent reaction with various substituted anilines.[11]

II. Biological Activity and Therapeutic Potential

This compound derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of new therapeutic agents.

Anticancer Activity

A significant area of investigation for this compound derivatives is their potential as anticancer agents.[1] These compounds exert their effects through various mechanisms, including the inhibition of protein kinases and interference with DNA synthesis.[1]

Kinase Inhibition: Several this compound derivatives have been identified as potent inhibitors of various kinases, which are crucial regulators of cell proliferation and survival.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: A series of 5-(methylthio)pyrimidine derivatives have been discovered as selective inhibitors of the L858R/T790M mutant EGFR, a key driver of resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[12] These compounds exhibited subnanomolar IC50 values against the mutant EGFR while showing significantly less potency against the wild-type form.[12] Similarly, 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as EGFR inhibitors, with some compounds showing excellent antitumor activities against A549, MCF-7, and PC-3 cancer cell lines.[13]

-

Aurora Kinase Inhibition: Novel 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives have been developed as Aurora A kinase inhibitors.[14] These inhibitors, designed to induce the DFG-out conformation of the kinase, have been shown to reduce levels of cMYC and MYCN oncoproteins, which are implicated in a variety of cancers.[14]

-

Fibroblast Growth Factor Receptor (FGFR) Inhibition: 2,4,5-trisubstituted pyrimidine derivatives have been identified as potent and selective inhibitors of FGFR, including against gatekeeper mutations that confer resistance to existing inhibitors in NSCLC.[15]

Cytotoxic Activity: Studies have demonstrated the cytotoxic effects of this compound derivatives against a range of cancer cell lines. For instance, 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine showed weak activity against HeLa and K562 cell lines, while the presence of a hydroxymethyl group in a similar derivative significantly increased its cytotoxicity.[9]

Antimicrobial Activity

The search for new antimicrobial agents has also led to the exploration of this compound derivatives. A study on 2-amino-4-(substituted phenylamino)-6-methylpyrimidine derivatives revealed that some compounds exhibited moderate antibacterial and antifungal activity.[11] Specifically, derivatives with at least a three-carbon chain amino group at the 4-position showed weak antibacterial properties, and a derivative with a 4-benzylsulfanyl constituent displayed antifungal action.[16][17]

III. Quantitative Data Summary

The following tables summarize the quantitative biological data for selected novel this compound derivatives.

| Compound ID | Target | Assay | IC50 (µM) | Cell Line(s) | Reference |

| 9u | EGFR Kinase | Kinase Assay | 0.091 | - | [13] |

| 9u | - | Cytotoxicity | 0.35 | A549 | [13] |

| 9u | - | Cytotoxicity | 3.24 | MCF-7 | [13] |

| 9u | - | Cytotoxicity | 5.12 | PC-3 | [13] |

| Compound 131 | - | Antiproliferative | 0.80 ± 0.09 | A549 (lung) | [4] |

| Compound 88 | HER2 | Inhibition | 81 ± 40 ng/mL | - | [4] |

| Compound 88 | EGFR-L858R | Inhibition | 59 ± 30 ng/mL | - | [4] |

| Compound 88 | EGFR-T790M | Inhibition | 49 ± 20 ng/mL | - | [4] |

| Compound 89 | HER2 | Inhibition | 208 ± 110 ng/mL | - | [4] |

| Compound 89 | EGFR-L858R | Inhibition | 112 ± 60 ng/mL | - | [4] |

| Compound 89 | EGFR-T790M | Inhibition | 152 ± 70 ng/mL | - | [4] |

| Compound ID | Cell Line | Treatment Duration | Viability (%) at 10 µM | Viability (%) at 100 µM | Viability (%) at 250 µM | Viability (%) at 500 µM | Reference |

| 3b | RPTEC | 72h | 91 | 44 | 46 | 34 | [16] |

| 3j | RPTEC | 72h | 89 | 28 | 70 | 16 | [16] |

IV. Experimental Protocols

This section provides a detailed methodology for key experiments cited in the discovery of novel this compound derivatives.

General Synthesis of 2-amino-4-(substituted phenylamino)-6-methylpyrimidine Derivatives

-

Synthesis of 2-amino-4-hydroxyl-6-methylpyrimidine: Guanidine hydrochloride (0.018 mol) is neutralized with a solution of sodium hydroxide (0.022 mol) in ethanol. The mixture is stirred for 15 minutes at room temperature and then filtered. Methyl acetoacetate (0.022 mol) is added dropwise to the filtrate and stirred overnight.[11]

-

Synthesis of 2-amino-4-chloro-6-methylpyrimidine: The product from the previous step is chlorinated.

-

Synthesis of 2-amino-4-(substituted phenylamino)-6-methylpyrimidine: 2-amino-4-chloro-6-methylpyrimidine (1.0 gm, 0.007 mol) and a substituted aniline (e.g., p-chloroaniline, 1.0 gm, 0.0084 mol) are dissolved in ethanol (10 mL). Hydrochloric acid (0.3 mL) is added, and the reaction mixture is refluxed until completion, monitored by TLC.[11]

Cytotoxicity Assay (Neutral Red Uptake Assay)

-

Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL in 100 µL of the appropriate culture medium.[16]

-

After 24 hours of attachment, the cells are treated with various concentrations (10, 100, 250, and 500 µM) of the pyrimidine derivatives.[16]

-

Control wells with 1% DMSO, culture medium alone, and 1 µM staurosporine are run in parallel.[16]

-

The cells are incubated for 24, 48, and 72 hours at 37°C in a humidified 5% CO2/95% air incubator.[16]

-

Cell viability is then assessed using the Neutral Red Uptake Assay.[16]

Antimicrobial Activity Assay (Disc Diffusion Method)

-

Nutrient agar media is used for antibacterial testing against Bacillus subtilis, Bacillus pumilus, Escherichia coli, and Pseudomonas aeruginosa.[11]

-

Potato dextrose agar medium is used for antifungal testing against Aspergillus niger and Candida albicans.[11]

-

The synthesized compounds are tested for their antimicrobial activity using the disc diffusion method.[11]

-

Ciprofloxacin is used as the standard for antibacterial activity, and clotrimazole is used as the standard for antifungal activity.[11]

-

The diameter of the zone of inhibition is measured in millimeters after incubation.[11]

V. Visualizing Molecular Interactions and Workflows

To better understand the mechanisms of action and experimental processes, the following diagrams illustrate key signaling pathways and workflows.

Caption: EGFR Signaling Pathway Inhibition by this compound Derivatives.

Caption: Workflow for the Discovery of Aurora Kinase Inhibitors.

VI. Conclusion and Future Directions

The exploration of novel this compound derivatives has yielded a wealth of promising compounds with significant therapeutic potential, particularly in the realms of oncology and infectious diseases. The adaptability of the pyrimidine scaffold allows for fine-tuning of structure-activity relationships, leading to the development of highly potent and selective inhibitors. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, as well as exploring their efficacy in in vivo models. The continued application of rational drug design and advanced synthetic methodologies will undoubtedly accelerate the discovery of new this compound-based drugs for a variety of diseases.

References

- 1. ijsat.org [ijsat.org]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 8. bu.edu.eg [bu.edu.eg]

- 9. Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. nano-ntp.com [nano-ntp.com]

- 12. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Insights into 5-Methylpyrimidine and its Analogs: A Technical Guide for Drug Discovery

An in-depth exploration of the computational studies on 5-methylpyrimidine and its derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of its theoretical framework, experimental protocols, and potential as a scaffold for novel therapeutics.

This technical guide delves into the theoretical investigations of this compound and its analogs, a class of compounds that has garnered significant interest in medicinal chemistry due to the prevalence of the pyrimidine core in numerous biologically active molecules. Through computational chemistry, researchers can predict molecular properties, understand reaction mechanisms, and design novel compounds with desired therapeutic effects. This guide summarizes key quantitative data, details common experimental and computational methodologies, and visualizes important biological pathways and research workflows.

Core Concepts in Theoretical Studies of this compound

Theoretical studies of this compound and its analogs primarily employ quantum chemical calculations and molecular modeling techniques to elucidate their electronic structure, stability, and potential interactions with biological targets. Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the molecular and vibrational characteristics of these compounds. A study on 2-chloro-5-methylpyrimidine and 2,4-dichloro-5-methylpyrimidine, for instance, utilized DFT with the B3LYP exchange-correlation functional and a 6-311++G(d,p) basis set to determine their optimized geometries, vibrational frequencies, and electronic properties.[1] Such calculations provide valuable insights into the molecule's reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are critical parameters derived from these studies, indicating the molecule's kinetic stability and chemical reactivity.

Molecular modeling, particularly molecular docking, is another cornerstone in the study of this compound analogs, especially in the context of drug discovery. These computational methods are used to predict the binding modes and affinities of ligands to the active sites of biological targets. For example, numerous studies have explored pyrimidine derivatives as inhibitors of key proteins in cancer signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR).

Quantitative Data Summary

The following tables summarize the physicochemical and calculated properties of this compound, along with the biological activities of some of its analogs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H6N2 | [PubChem CID: 74859] |

| Molecular Weight | 94.11 g/mol | [PubChem CID: 74859] |

| Boiling Point | 153.0 ± 0.0 °C at 760 mmHg | [ChemSrc] |

| Melting Point | 29-31 °C | [ChemSrc] |

| LogP | 0.13 | [ChemSrc] |

| pKa | 2.02 ± 0.10 | [Guidechem] |

Table 2: Calculated Properties of 2-Chloro-5-methylpyrimidine

| Property | Calculated Value |

| HOMO Energy | -7.24 eV |

| LUMO Energy | -1.13 eV |

| HOMO-LUMO Gap | 6.11 eV |

| Dipole Moment | 2.63 Debye |

Data obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.[1]

Table 3: Biological Activity of Selected this compound Analogs

| Compound Class | Target | Key Findings | Reference |

| Pyrimidine-5-carbonitrile derivatives | EGFR | Exhibited potent anticancer activity against various cell lines. | [2] |

| Thieno[2,3-d]pyrimidine derivatives | EGFR | Showed significant inhibitory activity against wild-type and mutant EGFR. | [3] |

| Morpholinopyrimidine-5-carbonitrile derivatives | PI3K/mTOR | Acted as dual inhibitors with promising antitumor activity. | [4] |

| Quinazoline-pyrimidine hybrids | - | Displayed antiproliferative activity against human cancer cell lines. | [5] |

Experimental and Computational Protocols

This section details the methodologies commonly employed in the theoretical and experimental investigation of this compound and its analogs.

Density Functional Theory (DFT) Calculations

DFT calculations are instrumental in determining the electronic structure and properties of molecules. A typical protocol for studying this compound derivatives is as follows:

-

Software: Gaussian suite of programs is frequently used for these calculations.

-

Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice.

-

Basis Set: The 6-311++G(d,p) basis set is often employed to provide a good balance between accuracy and computational cost.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

-

Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to aid in the interpretation of experimental infrared and Raman spectra.

-

Property Calculations: Various electronic properties, including HOMO and LUMO energies, molecular electrostatic potential (MEP), and dipole moment, are then calculated based on the optimized geometry.

Molecular Docking

Molecular docking simulations are crucial for predicting the binding interactions between a ligand (e.g., a this compound analog) and a protein target. A general workflow for molecular docking is outlined below:

-

Protein Preparation:

-

The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

-

Water molecules and any co-crystallized ligands are typically removed.

-

Hydrogen atoms are added to the protein structure.

-

The protein structure is energy minimized to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 2D structure of the ligand is drawn and converted to a 3D structure.

-

The ligand's geometry is optimized using a suitable force field or quantum chemical method.

-

Partial charges are assigned to the ligand atoms.

-

-

Docking Simulation:

-

A docking software (e.g., AutoDock, MOE) is used to perform the simulation.

-

A grid box is defined around the active site of the protein to specify the search space for the ligand.

-

The docking algorithm explores different conformations and orientations of the ligand within the active site.

-

A scoring function is used to estimate the binding affinity for each pose.

-

-

Analysis of Results:

-

The docking poses are ranked based on their scores.

-

The binding mode of the top-ranked pose is visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound analogs and a typical computational workflow for their study.

Caption: The EGFR signaling pathway, a key target for anticancer pyrimidine analogs.

Caption: The PI3K/Akt/mTOR signaling pathway, a target for dual inhibitors.

Caption: A general workflow for computational drug design of pyrimidine analogs.

Conclusion

Theoretical studies of this compound and its analogs provide a powerful framework for understanding their chemical properties and for the rational design of novel therapeutic agents. By leveraging computational tools such as DFT and molecular docking, researchers can efficiently screen large libraries of compounds, predict their binding affinities to biological targets, and optimize their structures for improved efficacy and safety. The insights gained from these theoretical investigations are crucial for accelerating the drug discovery and development process, ultimately leading to the identification of new and effective treatments for a wide range of diseases.

References

- 1. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Molecular Docking, Invitro Anticancer and Antibacterial Evaluation of Novel Pyrazole Linked with Quinazoline Scaffolds – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

5-Methylpyrimidine: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural and synthetic compounds with a wide spectrum of biological activities. Among its many derivatives, 5-methylpyrimidine has emerged as a particularly valuable scaffold in the design of novel therapeutic agents. The strategic placement of the methyl group at the 5-position influences the molecule's electronic properties and steric profile, providing a versatile platform for the development of potent and selective inhibitors for a variety of biological targets. This technical guide provides a comprehensive review of the applications of this compound in drug discovery, with a focus on its role in anticancer, antiviral, and antimicrobial therapies. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area.

Anticancer Applications of this compound Derivatives

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as various kinases.

Kinase Inhibitors

The this compound core has been successfully employed as a scaffold for the development of potent kinase inhibitors, including those targeting Janus kinase 2 (JAK2) and Epidermal Growth Factor Receptor (EGFR).

The JAK-STAT signaling pathway plays a crucial role in cell growth, differentiation, and immune response.[1][2] Dysregulation of this pathway, often due to mutations such as JAK2 V617F, is implicated in various myeloproliferative neoplasms.[3] Consequently, JAK2 has become a key target for anticancer drug development.

A series of 5-methylpyrimidin-2-amine derivatives have been identified as potent and selective JAK2 inhibitors.[4] The general synthesis of these compounds is outlined below.

Experimental Protocol: Synthesis of 5-methylpyrimidin-2-amine based JAK2 Inhibitors

A general synthetic route to N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives involves a multi-step process starting from commercially available reagents.[4]

-

Synthesis of Intermediate 2: To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1) in a suitable solvent, add potassium carbonate and an appropriate isopropyl halide. Stir the reaction mixture at room temperature to afford the N-isopropyl substituted pyrazole boronate ester (2).

-

Suzuki Coupling: Intermediate 2 is then coupled with 2,4-dichloro-5-methylpyrimidine in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., toluene/ethanol/water) under heating to yield the pyrimidine-pyrazole intermediate (3).

-

Buchwald-Hartwig Amination: Intermediate 3 is subsequently reacted with a substituted aniline via a Buchwald-Hartwig cross-coupling reaction using a palladium catalyst (e.g., Pd2(dba)3) and a ligand (e.g., Xantphos) in the presence of a base (e.g., Cs2CO3) to give the corresponding N-aryl pyrimidine derivative (4).

-

Deprotection: If a protecting group (e.g., Boc) is used on the aniline, it is removed at this stage. For a Boc group, treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is typical.

-

Amidation/Sulfonylation: The final derivatives are synthesized by reacting the deprotected amine with various acyl chlorides, sulfonyl chlorides, or carboxylic acids (using a coupling agent like HATU) to introduce diverse functionalities.

Quantitative Data: In Vitro Activity of this compound-based JAK2 Inhibitors

The inhibitory activity of synthesized this compound derivatives against JAK family kinases is typically assessed using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a standard metric for potency.

| Compound ID | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |

| A8 | 193 | 5 | 273 | 206 |

Data compiled from literature.[4]

Signaling Pathway: The JAK2/STAT Signaling Cascade

The following diagram illustrates the canonical JAK2/STAT signaling pathway, which is a primary target for the this compound-based inhibitors discussed.

References

Navigating the Terrain of 5-Methylpyrimidine: An In-depth Technical Guide to Safety and Handling

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the safe handling and potential hazards of 5-Methylpyrimidine. By consolidating critical safety data, experimental protocols, and clear visual aids, this document aims to foster a culture of safety and informed practice in the laboratory and manufacturing environments where this compound is utilized. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] A thorough understanding of its safety profile is paramount to mitigate risks and ensure the well-being of all personnel.

Section 1: Physicochemical and Toxicological Profile

A foundational aspect of safe chemical handling is a comprehensive understanding of its intrinsic properties and associated hazards. The following tables summarize the key physicochemical characteristics and the toxicological classifications of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₅H₆N₂ | [2][3][4] |

| Molecular Weight | 94.11 g/mol | [5][6][7] |

| Appearance | Colorless to pale yellow liquid or crystalline solid | [1][3] |

| Melting Point | 28-37 °C | [5][6][8] |

| Boiling Point | 152-154 °C at 760 mmHg | [5][6] |

| Flash Point | 51.67 °C (125.0 °F) | [5][6] |

| Solubility | Soluble in water, chloroform, ether, ethyl acetate, and toluene. | [1][3][8] |

| CAS Number | 2036-41-1 | [3][5][6] |

Table 2: GHS Hazard Classification and Statements for this compound

| Hazard Class | Category | Signal Word | Hazard Statement |

| Flammable Solids | 2 | Warning | H228: Flammable solid[7][9] |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed[7][9] |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[7] |

| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation[7] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | Warning | H335: May cause respiratory irritation[7] |

Section 2: Hazard Identification and Emergency Response

A clear and immediate understanding of the hazards associated with this compound is crucial for safe handling. The following diagram summarizes the key dangers as identified by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Caption: GHS Hazard Summary and First-Aid for this compound.

Section 3: Safe Handling and Storage Workflow

Adherence to a stringent workflow is essential to minimize exposure and prevent accidents when handling this compound. The following diagram outlines the recommended procedures from initial preparation to final disposal.

Caption: Step-by-step workflow for the safe handling of this compound.

Section 4: Experimental Protocols for Hazard Assessment

The hazard classifications for this compound are determined through standardized experimental protocols. The following sections detail the methodologies for the key toxicological endpoints. While specific study results for this compound are not publicly available, these protocols represent the basis for its GHS classification.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Test Guideline 425)

This method is employed to determine the median lethal dose (LD50), which provides an estimate of the acute toxicity of a substance when ingested. The procedure is designed to minimize the number of animals required.

Methodology:

-

Animal Selection: Healthy, young adult rodents (typically rats or mice) of a single sex are used.

-

Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to dosing (e.g., overnight for rats with water ad libitum).

-

Dose Administration: A single animal is dosed with the test substance at a starting dose level. The substance is typically administered via oral gavage.

-

Sequential Dosing: Subsequent animals are dosed one at a time, usually at 48-hour intervals. If an animal survives, the next animal receives a higher dose. If an animal dies, the next receives a lower dose.

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

-

LD50 Calculation: The LD50 is calculated using the likelihood ratio method based on the outcomes (survival or death) at different dose levels.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD Test Guideline 439)

This in vitro method assesses the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.

Methodology:

-

Test System: A commercially available, multi-layered, differentiated model of the human epidermis is used.

-

Application of Test Substance: A small amount of the test substance (liquid or solid) is applied topically to the surface of the epidermis model.

-

Exposure and Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

-

Post-Exposure Incubation: The test substance is removed, and the tissues are incubated in fresh medium for a recovery period (e.g., 42 hours).

-

Viability Assessment: Cell viability is measured using a vital dye such as MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The amount of formazan produced is proportional to the number of viable cells and is quantified spectrophotometrically.

-

Classification: If the mean tissue viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant.

Acute Eye Irritation/Corrosion (Based on OECD Test Guideline 405)

This test evaluates the potential of a substance to cause irritation or damage to the eye.

Methodology:

-

Animal Selection: Healthy, adult albino rabbits are typically used.

-

Test Substance Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for ocular reactions at specific intervals (e.g., 1, 24, 48, and 72 hours) after application. Observations may continue for up to 21 days to assess the reversibility of any effects.

-

Scoring of Lesions: Ocular lesions of the cornea, iris, and conjunctiva are scored according to a standardized system.

-

Classification: The classification of the substance as an eye irritant is based on the severity and reversibility of the observed ocular lesions.

Section 5: Reactivity and Incompatibility

This compound is a flammable solid and should be handled with care to avoid ignition. It is incompatible with the following substances and conditions:

-

Strong oxidizing agents: Contact may cause a fire or explosion.

-

Strong acids and Acid chlorides: Can lead to vigorous, exothermic reactions.

-

Heat, sparks, and open flames: As a flammable solid, these ignition sources must be avoided.

Conclusion

This compound is a valuable chemical intermediate with a defined set of hazards that can be effectively managed through the implementation of robust safety protocols. This guide provides the necessary information for researchers, scientists, and drug development professionals to handle this compound responsibly. By adhering to the outlined precautions, utilizing appropriate personal protective equipment, and understanding the potential hazards, the risks associated with this compound can be significantly mitigated, ensuring a safe and productive research environment.

References

- 1. oecd.org [oecd.org]

- 2. Page loading... [wap.guidechem.com]

- 3. A prevalidation study on in vitro tests for acute skin irritation. results and evaluation by the Management Team - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. oecd.org [oecd.org]

- 7. This compound | C5H6N2 | CID 74859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. revistas.usp.br [revistas.usp.br]

Methodological & Application

Application Notes and Protocols for the Synthesis and Anticancer Screening of 5-Methylpyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel 5-methylpyrimidine derivatives and their subsequent evaluation as potential anticancer agents. Detailed protocols for chemical synthesis and in vitro anticancer screening are provided, along with a summary of the biological activity of representative compounds. Furthermore, key signaling pathways often targeted by such derivatives are illustrated to provide a broader context for their mechanism of action.

Anticancer Activity of this compound Derivatives

A series of novel this compound derivatives have been synthesized and evaluated for their cytotoxic activity against a panel of human cancer cell lines. The antiproliferative activity is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth). The data underscores the potential of the this compound scaffold in the development of new anticancer therapeutics.

| Compound ID | Target/Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 20a | CDK2/CDK9 Inhibitor | HCT116 (Colon) | 0.462 | AZD5438 | >10 |

| MCF-7 (Breast) | 0.121 | 0.235 | |||

| HepG2 (Liver) | 3.641 | 5.872 | |||

| MV4-11 (Leukemia) | 0.203 | 0.314 | |||

| U87MG (Glioblastoma) | 1.435 | 2.117 | |||

| 9k | 2,4-diaminopyrimidine | A549 (Lung) | 2.14 | Palbociclib | - |

| HCT-116 (Colon) | 3.59 | - | |||

| PC-3 (Prostate) | 5.52 | - | |||

| MCF-7 (Breast) | 3.69 | - | |||

| 13f | 2,4-diaminopyrimidine | A549 (Lung) | 1.98 | Momelotinib | - |

| HCT-116 (Colon) | 2.78 | - | |||

| PC-3 (Prostate) | 4.27 | - | |||

| MCF-7 (Breast) | 4.01 | - | |||

| 3b | Pyrimidine Derivative | Generic Tumor Line | 13.6 | - | - |

Experimental Protocols